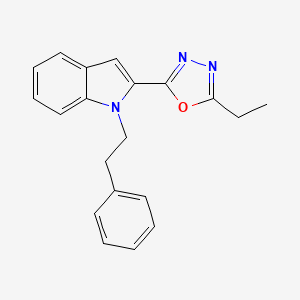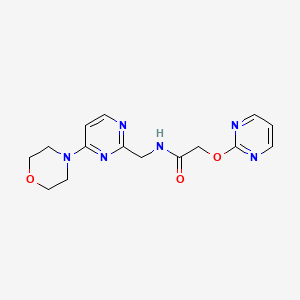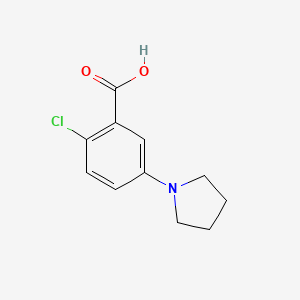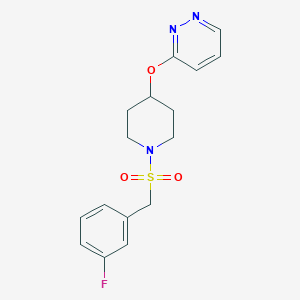![molecular formula C17H15F4NO4S B2562377 3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-61-6](/img/structure/B2562377.png)
3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a solid substance . It is colorless to pale yellow crystals and is soluble in many organic solvents . Its chemical formula is C17H12F4N2O2S .
Synthesis Analysis
The synthesis of this compound is complex . It is typically synthesized using methods of synthetic organic chemistry . One process for its preparation involves reacting 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid .Molecular Structure Analysis
The compound belongs to the class of (trifluoromethyl)benzenes . It is 4-amino-2-(trifluoromethyl)benzonitrile in which one of the amino hydrogens is substituted by a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .Chemical Reactions Analysis
In one type of synthesis, thioethers obtained from 4-fluoro-thiophenol are oxidized by a peracid to yield the compound . In another type of synthesis, pyruvic acid derivatives are reacted with a lithiated sulfon .Physical And Chemical Properties Analysis
The compound is a solid and is colorless to pale yellow in color . It is soluble in many organic solvents . Its chemical formula is C17H12F4N2O2S .科学的研究の応用
Pharmacokinetics and Metabolism in Therapeutic Development
The compound has been studied for its pharmacokinetics and metabolism in rats, providing insights into its potential therapeutic applications. Researchers have examined its low clearance, moderate volume of distribution, terminal half-life, and oral bioavailability, contributing to the understanding of its pharmacological profile. The identification of metabolites has offered valuable information for drug development and safety assessment (Wu et al., 2006).
Antiandrogen Activity for Therapeutic Use
Another aspect of research has focused on the synthesis and structure-activity relationships of derivatives of the compound for their antiandrogen activity. These studies have led to the discovery of novel, potent antiandrogens that are being developed for the treatment of androgen-responsive diseases (Tucker et al., 1988).
Material Science Applications
In material science, the compound's derivatives have been utilized to synthesize sulfonated block copolymers with potential applications in fuel cells. These copolymers exhibit high proton conductivity and mechanical properties, making them promising materials for energy technology (Bae et al., 2009).
Environmental and Health Impact Studies
Environmental and health impact studies have also been conducted, focusing on perfluorinated compounds and their analogs. These studies aim to understand the exposure and potential health risks associated with these substances, contributing to the development of safer chemicals and materials (Fromme et al., 2017).
Quantum Chemical Studies
Quantum chemical studies have been carried out to explore the molecular properties of similar compounds, offering insights into their mechanism of action and potential for blocking androgen receptors in cancer treatment. These studies aid in the rational design of drugs with improved efficacy and safety profiles (Otuokere & Amaku, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZXGTNYJRVOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)
![4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2562298.png)
![N-(benzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2562299.png)

![ethyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2562301.png)


![3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B2562307.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2562309.png)
![3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2562310.png)

![4-butyl-1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2562317.png)